

Application Notes and Protocols: Ethyl 3-bromo-5-fluoroisonicotinate in Material Science

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Compound of Interest

Compound Name: *Ethyl 3-bromo-5-fluoroisonicotinate*

Cat. No.: *B1420903*

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Disclaimer: Extensive literature searches did not yield specific, published material science applications for **Ethyl 3-bromo-5-fluoroisonicotinate**. The following application notes and protocols are presented as a scientifically-grounded, hypothetical example of how this molecule could be utilized based on the known reactivity and properties of its constituent functional groups. The data presented is illustrative and not from actual experiments.

Introduction

Ethyl 3-bromo-5-fluoroisonicotinate is a substituted pyridine derivative with significant potential as a building block for advanced functional materials. Its key structural features include:

- A pyridine core, which is electron-deficient and can be found in various organic electronic materials.
- A bromo substituent, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling polymerization or functionalization.
- A fluoro substituent, which can modify the electronic properties (HOMO/LUMO levels), solubility, and intermolecular packing of a target material. Fluorination is a common strategy to enhance the performance and stability of organic semiconductors.

- An ethyl ester group, which can be used as a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid for use in the synthesis of metal-organic frameworks (MOFs).

These features make **Ethyl 3-bromo-5-fluoroisonicotinate** a promising candidate for the synthesis of conjugated polymers for organic electronics and as a linker for porous crystalline materials.

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Field-Effect Transistors (OFETs)

In this hypothetical application, **Ethyl 3-bromo-5-fluoroisonicotinate** is used as a monomer in a Suzuki polymerization reaction to create a donor-acceptor (D-A) type conjugated polymer. The electron-deficient nature of the bromo-fluoro-pyridine unit (the acceptor) is combined with an electron-rich thiophene-based monomer (the donor).

1. Materials:

- **Ethyl 3-bromo-5-fluoroisonicotinate**
- 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Toluene (anhydrous)
- Aqueous potassium carbonate solution (2 M)
- Methanol
- Acetone
- Chloroform

2. Reaction Setup:

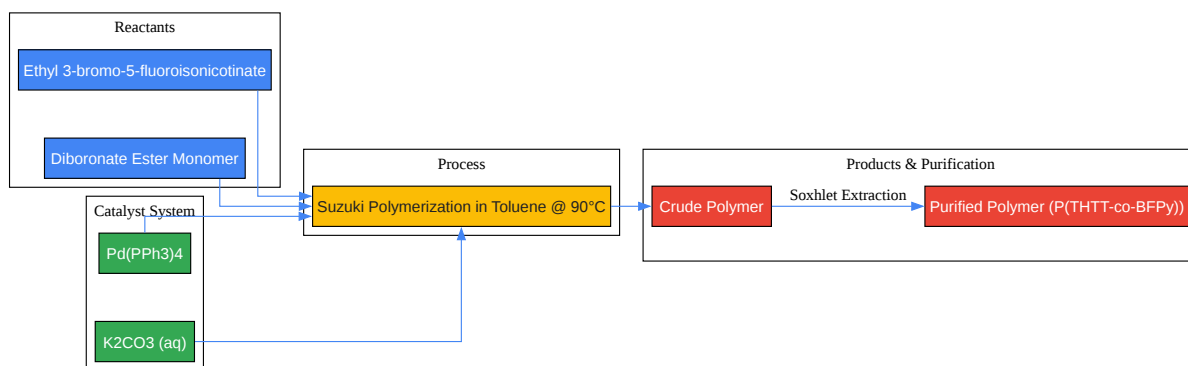
- A 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

3. Procedure:

- To the reaction flask, add **Ethyl 3-bromo-5-fluoroisonicotinate** (248 mg, 1.0 mmol) and 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene (898 mg, 1.0 mmol).
- Add anhydrous toluene (40 mL) to the flask.
- Degas the solution by bubbling with nitrogen for 30 minutes.
- Add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to the reaction mixture.
- Add 2 M aqueous potassium carbonate solution (10 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.
- After cooling to room temperature, pour the reaction mixture into methanol (200 mL).
- Filter the resulting polymer precipitate and wash with methanol and acetone.
- Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
- The chloroform fraction is collected and the solvent is removed by rotary evaporation.
- Dry the resulting polymer under vacuum at 60 °C for 24 hours.

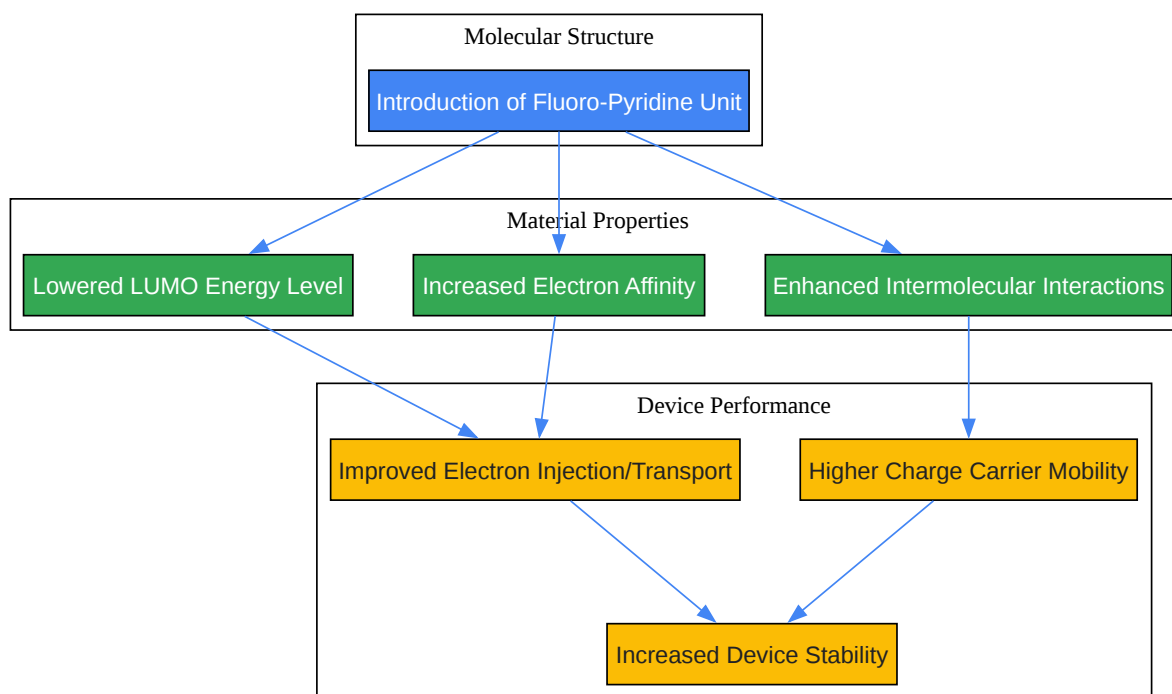
Property	Value	Unit
Number Average Molecular Weight (M_n)	25	kDa
Polydispersity Index (PDI)	2.1	-
UV-Vis Absorption (in solution)	550	nm
UV-Vis Absorption (thin film)	565	nm
HOMO Energy Level	-5.4	eV
LUMO Energy Level	-3.2	eV
OFET Hole Mobility (top-gate, bottom-contact)	0.85	cm ² /Vs
On/Off Ratio	> 10 ⁶	-

Visualizations



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Caption: Workflow for the hypothetical synthesis of a conjugated polymer.



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Caption: Structure-property-performance relationship for the hypothetical polymer.

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